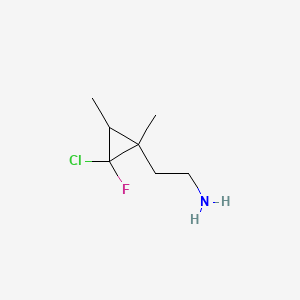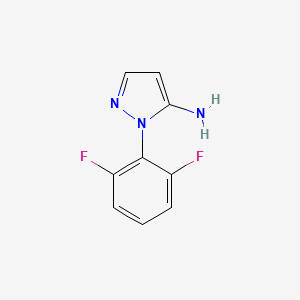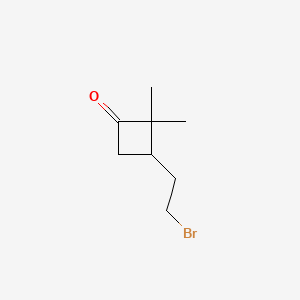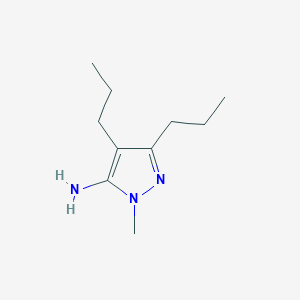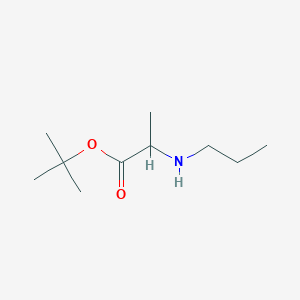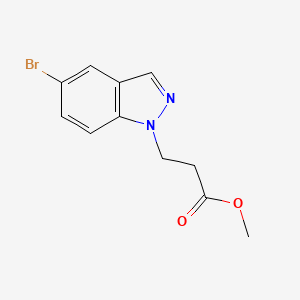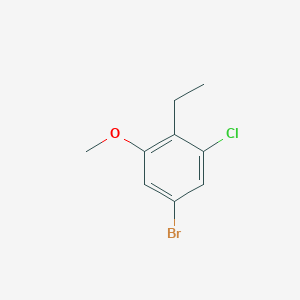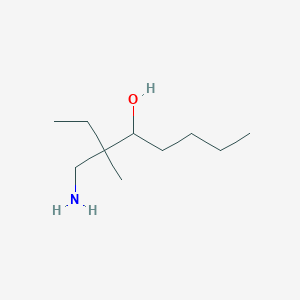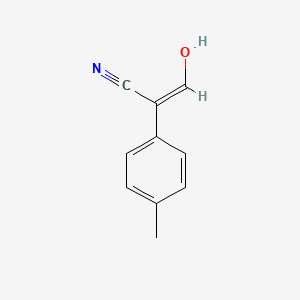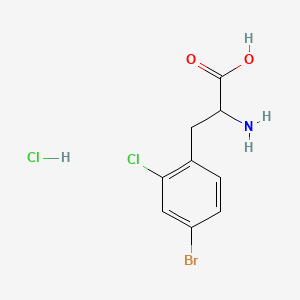
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylalanine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and chlorinated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced amino acids, and biaryl compounds.
科学的研究の応用
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes and receptors. The amino and carboxyl groups allow the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 2-amino-3-(4-bromophenyl)propanoic acid
- 2-amino-3-(2-chlorophenyl)propanoic acid
Uniqueness
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
特性
分子式 |
C9H10BrCl2NO2 |
|---|---|
分子量 |
314.99 g/mol |
IUPAC名 |
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChIキー |
FAJXYDKSXXVJRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


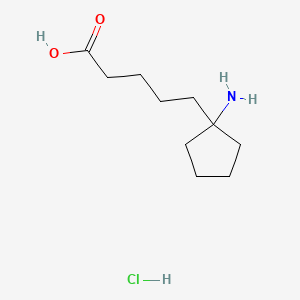
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
